molecular formula C5H5N3O3 B3395965 2-Amino-5-nitropyridine 1-oxide CAS No. 6654-74-6

2-Amino-5-nitropyridine 1-oxide

Cat. No.: B3395965
CAS No.: 6654-74-6
M. Wt: 155.11 g/mol
InChI Key: KLZMVLSNJGRZEH-UHFFFAOYSA-N
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Description

2-Amino-5-nitropyridine 1-oxide is an organic compound with the molecular formula C5H5N3O3 It is a derivative of pyridine, characterized by the presence of an amino group at the 2-position, a nitro group at the 5-position, and an oxide group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-nitropyridine 1-oxide typically involves the nitration of 2-aminopyridine. The process begins by adding 2-aminopyridine to concentrated sulfuric acid at a controlled temperature of around 50°C. Fuming nitric acid is then added dropwise, ensuring the temperature does not exceed 50°C. The reaction mixture is maintained at 45°C for 2 hours and then stirred at room temperature for an additional 4 hours. The reaction mixture is poured into crushed ice, and the pH is adjusted to 6 using ammonia water, resulting in the precipitation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nitration reaction, but with enhanced control over reaction conditions and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-nitropyridine 1-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of diamino derivatives.

    Substitution: The amino and nitro groups can participate in substitution reactions, leading to the formation of various substituted pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of this compound.

    Reduction: Diamino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-5-nitropyridine 1-oxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-nitropyridine 1-oxide involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. Its nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to potential therapeutic effects. The amino group can form hydrogen bonds and participate in nucleophilic substitution reactions, further influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-nitropyridine: Lacks the oxide group at the 1-position.

    2-Amino-4-nitropyridine: Nitro group is at the 4-position instead of the 5-position.

    2-Amino-3-nitropyridine: Nitro group is at the 3-position instead of the 5-position.

Uniqueness

2-Amino-5-nitropyridine 1-oxide is unique due to the presence of the oxide group at the 1-position, which imparts distinct chemical properties and reactivity compared to its analogs. This structural difference influences its electronic distribution, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

1-hydroxy-5-nitropyridin-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c6-5-2-1-4(8(10)11)3-7(5)9/h1-3,6,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLZMVLSNJGRZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=N)N(C=C1[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00574271
Record name 2-Imino-5-nitropyridin-1(2H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6654-74-6
Record name NSC328482
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328482
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Imino-5-nitropyridin-1(2H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00574271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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